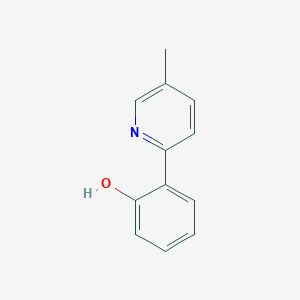
2-(5-Methylpyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It features a phenol group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 5-methyl-2-chloropyridine with phenol in the presence of a base such as potassium carbonate can yield this compound . The reaction typically requires heating and an inert atmosphere to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of phenols often involves the hydrolysis of chlorobenzenes under high temperature and pressure conditions . This method can be adapted for the synthesis of this compound by using appropriate starting materials and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-(5-Methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(5-Methylpyridin-2-yl)phenol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)phenol: Lacks the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
2-(6-Methylpyridin-2-yl)phenol: The methyl group is positioned differently, potentially affecting its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-6-7-11(13-8-9)10-4-2-3-5-12(10)14/h2-8,14H,1H3 |
InChI Key |
FRLTZFHLZZKDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
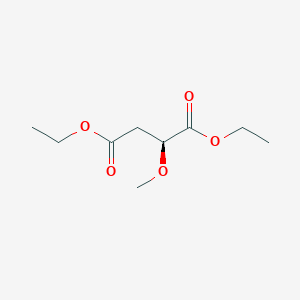
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
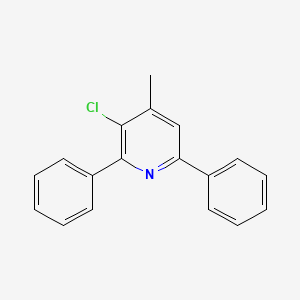
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
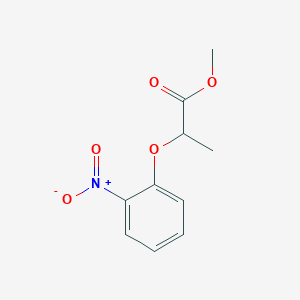
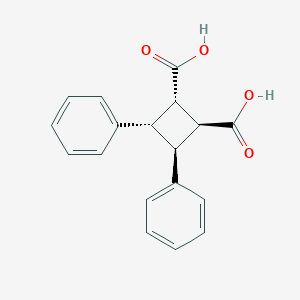
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
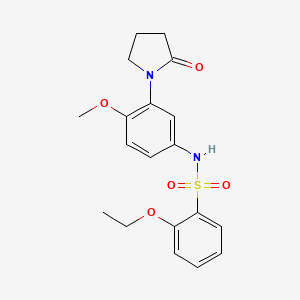
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
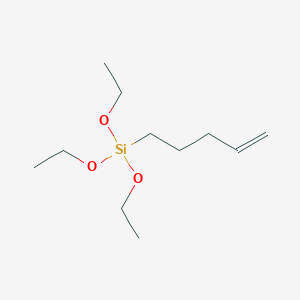
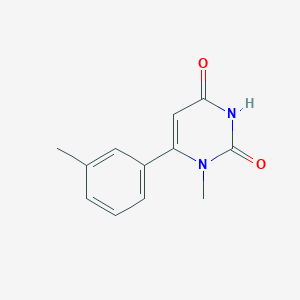
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
